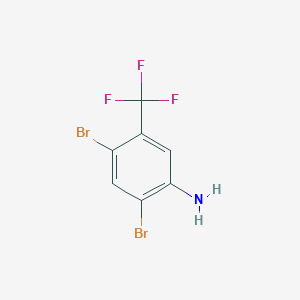

2,4-Dibromo-5-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

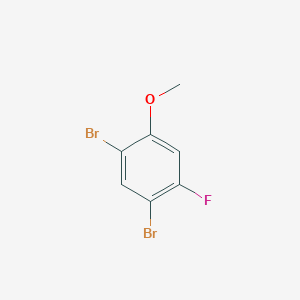

2,4-Dibromo-5-(trifluoromethyl)aniline is a chemical compound with the linear formula C7H4Br2F3N . It is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. It has been used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4Br2F3N . The molecular weight of this compound is 318.92 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. One mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 274.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 50.8±0.3 cm3 and a molar volume of 157.6±3.0 cm3 .科学的研究の応用

Synthesis of Organic Compounds

The compound is utilized in organic synthesis, including the creation of pharmaceuticals and agrochemicals. For example, it serves as a starting material or intermediate in the synthesis of novel compounds with potential biological or agricultural applications. One study highlights an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, demonstrating the compound's role in producing intermediates for agrochemicals (Ding Zhi-yuan, 2011).

Pesticide and Herbicide Development

The compound is crucial in developing novel pesticides and herbicides, indicating its significant impact on agricultural sciences. It's involved in synthesizing bistrifluron, a potent growth-retarding agent against pests, showcasing its contribution to creating more efficient and environmentally friendly pest control solutions (Liu An-chan, 2015).

Material Science

In material science, 2,4-Dibromo-5-(trifluoromethyl)aniline plays a role in developing new materials with unique properties. This includes its use in synthesizing compounds for electrochromic cells, which are essential for developing smart windows and displays. The preparation and characterization of new electrochromic polymers containing units derived from similar compounds underline the importance of such chemicals in advancing material science technologies (S. Beaupré, A. Dumas, M. Leclerc, 2006).

Advanced Synthesis Techniques

This chemical is also pivotal in developing advanced synthesis techniques, such as the transition metal-free synthesis of anilines showcasing innovative approaches to chemical synthesis that are more sustainable and environmentally friendly. These methods offer pathways to synthesize anilines with difficult-to-access substitution patterns, further highlighting the compound's utility in expanding the capabilities of synthetic chemistry (M. Staudt, A. Cetin, L. Bunch, 2022).

Safety and Hazards

2,4-Dibromo-5-(trifluoromethyl)aniline is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard codes include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Relevant Papers There are several peer-reviewed papers related to this compound . These papers provide more detailed information about the synthesis, properties, and applications of this compound.

特性

IUPAC Name |

2,4-dibromo-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDNHSKFNNUECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481220 |

Source

|

| Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24115-24-0 |

Source

|

| Record name | 2,4-Dibromo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。